molecular formula C18H18F3N5O3 B15140972 (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B15140972
M. Wt: 409.4 g/mol
InChI Key: DMUIFBSNJDGSCW-GDZNZVCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule that features a purine base linked to a sugar moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is of interest in various fields including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules. This often involves the formation of intermediate compounds such as 6-chloropurine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Sugar Moiety: The sugar moiety, oxolan-3-ol, is attached to the purine base through glycosylation reactions. This step requires precise control of reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a variety of functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the trifluoromethyl group. It serves as a model compound for understanding the effects of trifluoromethylation on molecular stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it useful for studying cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group imparts hydrophobicity and thermal stability, which are desirable traits in various applications.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, thereby modulating their activity. The compound can also interfere with nucleic acid processes, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(methyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol: Similar structure but lacks the trifluoromethyl group.

    (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(chloromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol: Contains a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in (2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol imparts unique chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H18F3N5O3

Molecular Weight

409.4 g/mol

IUPAC Name

(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H18F3N5O3/c19-18(20,21)11-3-1-2-10(4-11)6-22-15-14-16(24-8-23-15)26(9-25-14)17-13(28)5-12(7-27)29-17/h1-4,8-9,12-13,17,27-28H,5-7H2,(H,22,23,24)/t12-,13-,17+/m0/s1

InChI Key

DMUIFBSNJDGSCW-GDZNZVCISA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)C(F)(F)F)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.